molecular formula C13H14N4O2 B2968584 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034634-25-6

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B2968584
CAS No.: 2034634-25-6
M. Wt: 258.281
InChI Key: OMYMVQGOTIIRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxy group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of ethoxy-substituted pyrimidine derivatives with pyridin-4-ylmethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
  • 6-ethoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide
  • 6-methoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide

Uniqueness

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the pyridin-4-ylmethyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-2-19-12-7-11(16-9-17-12)13(18)15-8-10-3-5-14-6-4-10/h3-7,9H,2,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYMVQGOTIIRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.